molecular formula C17H14N2OS2 B2688949 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896349-46-5

4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2688949
CAS RN: 896349-46-5
M. Wt: 326.43
InChI Key: QUFFDNCWUAQMMX-UHFFFAOYSA-N
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Description

4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthesis of Oxazoles and Thiazoles : Research has shown efficient methodologies for synthesizing oxazoles and thiazoles, which are core structures in many pharmacologically active compounds. For example, a study detailed the intramolecular copper-catalyzed cyclization of β-(methylthio)enamides, leading to the formation of 2-phenyl-4,5-substituted oxazoles (S. Vijay Kumar et al., 2012). Another study focused on the one-step chemoselective thionation-cyclization of enamides to produce thiazoles (S. V. Kumar et al., 2013).

Biological Applications

  • Antimicrobial Activities : Several studies have reported the synthesis and antimicrobial evaluation of compounds structurally related to 4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide. For instance, fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities (N. Desai et al., 2013).
  • Catalytic Applications : Research into half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based organosulfur ligands has revealed their efficacy in catalytic oxidation and transfer hydrogenation reactions (Fariha Saleem et al., 2013).

Anticancer and Antitumor Activities

  • Anticancer Evaluations : The anticancer properties of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been studied, showing moderate to excellent activities against various cancer cell lines (B. Ravinaik et al., 2021). Moreover, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have shown significant antitumor activity, particularly against human colon carcinoma cells (Mariam G. Rizk et al., 2021).

properties

IUPAC Name

4-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFFDNCWUAQMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

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